molecular formula C27H26ClOP B13146311 (4-Ethoxybenzyl)triphenylphosphonium chloride CAS No. 69743-35-7

(4-Ethoxybenzyl)triphenylphosphonium chloride

Cat. No.: B13146311
CAS No.: 69743-35-7
M. Wt: 432.9 g/mol
InChI Key: MUAHCGHHMGUQRW-UHFFFAOYSA-M
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Description

(4-Ethoxybenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C27H26ClOP and a molecular weight of 432.934 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of (4-Ethoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-ethoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Ethoxybenzyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction:

    Formation of Ylides: It can form ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction to form alkenes.

Common reagents used in these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethoxybenzyl)triphenylphosphonium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.

    Biology: Its potential as a biological probe or in the study of cellular processes is being explored.

    Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are not yet well-established.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (4-Ethoxybenzyl)triphenylphosphonium chloride exerts its effects is primarily through the formation of ylides. These ylides can then participate in various chemical reactions, such as the Wittig reaction, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

(4-Ethoxybenzyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:

  • (4-Methoxybenzyl)triphenylphosphonium chloride
  • (4-Cyanobenzyl)triphenylphosphonium chloride
  • (4-Fluorobenzyl)triphenylphosphonium chloride

These compounds share a similar phosphonium core but differ in their substituents on the benzyl group.

Properties

CAS No.

69743-35-7

Molecular Formula

C27H26ClOP

Molecular Weight

432.9 g/mol

IUPAC Name

(4-ethoxyphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C27H26OP.ClH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1

InChI Key

MUAHCGHHMGUQRW-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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